molecular formula C18H14N2OS B12451564 N-(phenylcarbamothioyl)naphthalene-1-carboxamide

N-(phenylcarbamothioyl)naphthalene-1-carboxamide

Cat. No.: B12451564
M. Wt: 306.4 g/mol
InChI Key: ZSZPVHJTACAZNI-UHFFFAOYSA-N
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Description

N-(phenylcarbamothioyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring system substituted with a phenylcarbamothioyl group at the nitrogen atom and a carboxamide group at the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylcarbamothioyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(phenylcarbamothioyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles like amines, alcohols, and thiols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(phenylcarbamothioyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(phenylcarbamothioyl)naphthalene-1-carboxamide is unique due to its specific combination of a naphthalene ring with a phenylcarbamothioyl group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H14N2OS

Molecular Weight

306.4 g/mol

IUPAC Name

N-(phenylcarbamothioyl)naphthalene-1-carboxamide

InChI

InChI=1S/C18H14N2OS/c21-17(20-18(22)19-14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H2,19,20,21,22)

InChI Key

ZSZPVHJTACAZNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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